N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
Description
N-(4-FLUOROPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a dihydropyridazinone moiety
Properties
Molecular Formula |
C19H16FN3O2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
InChI |
InChI=1S/C19H16FN3O2/c1-13(19(25)21-16-9-7-15(20)8-10-16)23-18(24)12-11-17(22-23)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) |
InChI Key |
ZYHFDHIZWFCYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 4-fluoroaniline and appropriate coupling reagents.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using propanoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of N-(4-FLUOROPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE
- N-(4-BROMOPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE
- N-(4-METHOXYPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
